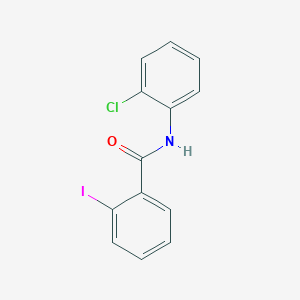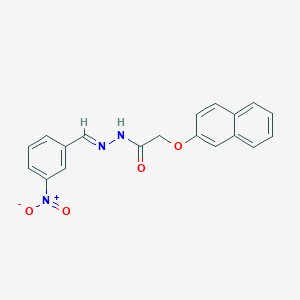
(4Z)-4-(4-butoxybenzylidene)-2-(4-tert-butylphenyl)-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4Z)-4-[(4-Butoxyphenyl)methylidene]-2-(4-tert-butylphenyl)-4,5-dihydro-1,3-oxazol-5-one is a synthetic organic compound It belongs to the class of oxazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(4-Butoxyphenyl)methylidene]-2-(4-tert-butylphenyl)-4,5-dihydro-1,3-oxazol-5-one typically involves the following steps:
Formation of the oxazole ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carboxylic acid derivative.
Introduction of substituents: The butoxyphenyl and tert-butylphenyl groups are introduced through substitution reactions, often using reagents like butyl bromide and tert-butyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(4Z)-4-[(4-Butoxyphenyl)methylidene]-2-(4-tert-butylphenyl)-4,5-dihydro-1,3-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and aryl halides in the presence of a base (e.g., sodium hydride) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4Z)-4-[(4-Butoxyphenyl)methylidene]-2-(4-tert-butylphenyl)-4,5-dihydro-1,3-oxazol-5-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a versatile tool for probing biological systems.
Medicine
In medicinal chemistry, (4Z)-4-[(4-Butoxyphenyl)methylidene]-2-(4-tert-butylphenyl)-4,5-dihydro-1,3-oxazol-5-one is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its ability to form stable structures makes it suitable for applications in coatings, adhesives, and other advanced materials.
Wirkmechanismus
The mechanism of action of (4Z)-4-[(4-Butoxyphenyl)methylidene]-2-(4-tert-butylphenyl)-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4Z)-4-[(4-Butoxyphenyl)methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one: This compound is similar in structure but lacks the tert-butyl group.
(4Z)-4-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-5-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: Another structurally related compound with different substituents.
Uniqueness
The uniqueness of (4Z)-4-[(4-Butoxyphenyl)methylidene]-2-(4-tert-butylphenyl)-4,5-dihydro-1,3-oxazol-5-one lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C24H27NO3 |
|---|---|
Molekulargewicht |
377.5 g/mol |
IUPAC-Name |
(4Z)-4-[(4-butoxyphenyl)methylidene]-2-(4-tert-butylphenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C24H27NO3/c1-5-6-15-27-20-13-7-17(8-14-20)16-21-23(26)28-22(25-21)18-9-11-19(12-10-18)24(2,3)4/h7-14,16H,5-6,15H2,1-4H3/b21-16- |
InChI-Schlüssel |
OYGMKORAXOTYEQ-PGMHBOJBSA-N |
Isomerische SMILES |
CCCCOC1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)C(C)(C)C |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[1-(4-hydroxyphenyl)ethylidene]isonicotinohydrazide](/img/structure/B11688907.png)
![methyl 4-{(Z)-[2-(2-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B11688908.png)
![N'-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11688911.png)

![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11688919.png)
![(5E)-1-(4-chlorophenyl)-5-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11688927.png)


![2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-4-(4-methoxyphenyl)-5-methyl-1,3-thiazole](/img/structure/B11688955.png)
![(5Z)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11688957.png)
![N'-(2,4-dichlorobenzoyl)-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B11688958.png)


